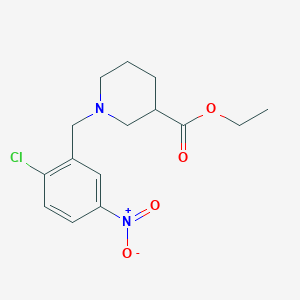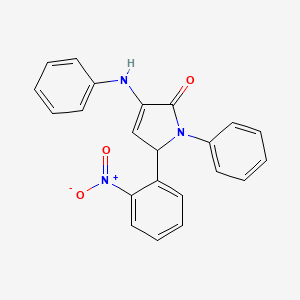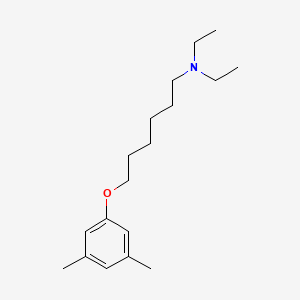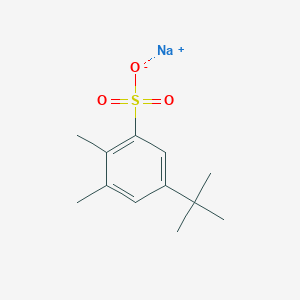![molecular formula C13H15BrN2O2S B4934810 3-[2-(4-morpholinyl)-2-oxoethyl]-1,3-benzothiazol-3-ium bromide](/img/structure/B4934810.png)
3-[2-(4-morpholinyl)-2-oxoethyl]-1,3-benzothiazol-3-ium bromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[2-(4-morpholinyl)-2-oxoethyl]-1,3-benzothiazol-3-ium bromide, also known as MitoBloCK-6, is a small molecule inhibitor that has been extensively studied for its potential applications in scientific research. This compound has shown promising results in the inhibition of mitochondrial fission, which has implications for the treatment of various diseases such as cancer, neurodegenerative disorders, and cardiovascular diseases.
作用機序
3-[2-(4-morpholinyl)-2-oxoethyl]-1,3-benzothiazol-3-ium bromide inhibits mitochondrial fission by binding to the GTPase domain of Drp1, which prevents its translocation to the mitochondrial outer membrane and subsequent fission. The inhibition of mitochondrial fission by 3-[2-(4-morpholinyl)-2-oxoethyl]-1,3-benzothiazol-3-ium bromide has been shown to have various downstream effects such as the inhibition of cell proliferation, induction of apoptosis, and attenuation of oxidative stress.
Biochemical and Physiological Effects
3-[2-(4-morpholinyl)-2-oxoethyl]-1,3-benzothiazol-3-ium bromide has been shown to have various biochemical and physiological effects such as the inhibition of mitochondrial fission, induction of apoptosis, and attenuation of oxidative stress. In addition, 3-[2-(4-morpholinyl)-2-oxoethyl]-1,3-benzothiazol-3-ium bromide has been shown to inhibit cell proliferation and migration, which has implications for the treatment of cancer.
実験室実験の利点と制限
3-[2-(4-morpholinyl)-2-oxoethyl]-1,3-benzothiazol-3-ium bromide has several advantages for lab experiments, including its high potency and specificity for Drp1 inhibition. However, one limitation of using 3-[2-(4-morpholinyl)-2-oxoethyl]-1,3-benzothiazol-3-ium bromide is its potential toxicity, which requires careful optimization of the dosage and treatment duration.
将来の方向性
There are several future directions for the research on 3-[2-(4-morpholinyl)-2-oxoethyl]-1,3-benzothiazol-3-ium bromide. One potential direction is the investigation of its potential applications in the treatment of neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease, which are characterized by mitochondrial dysfunction and oxidative stress. Another potential direction is the development of more potent and selective inhibitors of mitochondrial fission that can be used for therapeutic purposes. Finally, the development of 3-[2-(4-morpholinyl)-2-oxoethyl]-1,3-benzothiazol-3-ium bromide analogs with improved pharmacokinetic properties and reduced toxicity is also an area of future research.
合成法
The synthesis of 3-[2-(4-morpholinyl)-2-oxoethyl]-1,3-benzothiazol-3-ium bromide involves the condensation of benzothiazolium salt with ethyl acetoacetate, followed by the reaction with morpholine and bromine. The resulting compound is then purified through recrystallization and characterized through various spectroscopic techniques.
科学的研究の応用
3-[2-(4-morpholinyl)-2-oxoethyl]-1,3-benzothiazol-3-ium bromide has been widely used in scientific research for its potential applications in the inhibition of mitochondrial fission. Mitochondrial fission is a process that involves the division of mitochondria into smaller organelles, which is essential for various cellular processes such as apoptosis, mitophagy, and energy production. However, excessive mitochondrial fission has been linked to various diseases such as cancer, neurodegenerative disorders, and cardiovascular diseases. 3-[2-(4-morpholinyl)-2-oxoethyl]-1,3-benzothiazol-3-ium bromide has been shown to inhibit mitochondrial fission by targeting the dynamin-related protein 1 (Drp1), which is a key regulator of mitochondrial fission.
特性
IUPAC Name |
2-(1,3-benzothiazol-3-ium-3-yl)-1-morpholin-4-ylethanone;bromide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N2O2S.BrH/c16-13(14-5-7-17-8-6-14)9-15-10-18-12-4-2-1-3-11(12)15;/h1-4,10H,5-9H2;1H/q+1;/p-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABKHGTDEKMWAMW-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)C[N+]2=CSC3=CC=CC=C32.[Br-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15BrN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![1-[6-(4-fluorophenoxy)hexyl]pyrrolidine](/img/structure/B4934755.png)
![2-{[4-allyl-5-(2-hydroxyphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-1,3-benzothiazol-2-ylacetamide](/img/structure/B4934778.png)
![5-{3-bromo-4-[2-(3,4-dimethylphenoxy)ethoxy]-5-methoxybenzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4934780.png)

![2-methoxy-4-[5-(4-morpholinyl)-1,3-pentadiyn-1-yl]phenol hydrochloride](/img/structure/B4934789.png)

![2-ethyl-7-(3-methoxyphenyl)-3-(4-methoxyphenyl)pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B4934794.png)
![N-{1-[1-(cyclopentylcarbonyl)-4-piperidinyl]-1H-pyrazol-5-yl}-N'-(2-methoxyphenyl)urea](/img/structure/B4934799.png)


![5-{4-[(2-fluorobenzyl)oxy]benzylidene}-3-(4-methoxybenzyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4934816.png)